4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride
Description
Properties
IUPAC Name |
4-ethyl-1-methylpyrrolidin-3-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2.2ClH/c1-3-6-4-9(2)5-7(6)8;;/h6-7H,3-5,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDCCOEPCIUSVHV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CC1N)C.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H18Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1443980-39-9 | |
| Record name | 4-ethyl-1-methylpyrrolidin-3-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the alkylation of a pyrrolidine derivative with ethyl and methyl groups, followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity of the final product.
Chemical Reactions Analysis
4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group can be replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biological molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride involves its interaction with molecular targets in biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of its use .
Comparison with Similar Compounds
4-(Pyrrolidin-1-yl)pyridin-3-amine Dihydrochloride
- Molecular Formula : C₉H₁₃N₃·2HCl
- Molecular Weight : 236.14 g/mol
- CAS Number : 1193388-05-4
- Key Differences: Incorporates a pyridine ring fused with a pyrrolidine group, unlike the simpler pyrrolidine backbone of the target compound.
- Applications : Used in synthetic chemistry, possibly as an intermediate for heterocyclic compound synthesis.
Trientine Dihydrochloride
- Molecular Formula : C₆H₁₈N₄·2HCl
- Molecular Weight : 219.15 g/mol
- Key Differences :
- Safety: No explicit hazards noted in the evidence, though its pharmacological use necessitates stringent purity standards.
S-(2-(Dimethylamino)ethyl) Isothiourinium Dihydrochloride
- Molecular Formula : C₅H₁₄Cl₂N₃S
- Molecular Weight : 219.10 g/mol
- CAS Number : 16111-27-6
- Key Differences: Contains a thiourea moiety and dimethylaminoethyl group, unlike the pyrrolidine structure of the target compound. Hazard Profile: Classified as a sensitizer, with severe restrictions on use .
Comparative Data Table
Biological Activity
4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride is a chemical compound with the molecular formula C₆H₁₄Cl₂N₂ and a molecular weight of 159.06 g/mol. This compound is a derivative of pyrrolidine, characterized by an ethyl group at the 4-position and a methyl group at the 1-position of the pyrrolidine ring. Its dihydrochloride salt form enhances water solubility, making it suitable for various applications in medicinal chemistry and pharmacology. This article explores its biological activity, potential mechanisms of action, and relevant research findings.
Central Nervous System (CNS) Activity
Research indicates that compounds similar to 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride may exhibit CNS activity. Pyrrolidine derivatives often interact with neurotransmitter systems, which could influence mood, cognition, and behavior. However, specific data on the CNS effects of this compound remain sparse.
Interaction Studies
Preliminary interaction studies suggest that 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride may act on various molecular targets. These interactions could potentially influence metabolic pathways and cellular processes critical for therapeutic applications in diseases such as cancer and neurological disorders.
The exact mechanism of action for 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride is not well-defined. However, it is hypothesized that the compound may function by binding to specific enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to significant downstream effects on metabolic pathways crucial for maintaining cellular homeostasis .
Comparative Analysis with Similar Compounds
To better understand the unique aspects of 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride, a comparison with structurally similar compounds is essential:
| Compound Name | CAS Number | Similarity Index |
|---|---|---|
| (R)-Pyrrolidin-3-amine dihydrochloride | 116183-81-4 | 1.00 |
| (S)-Pyrrolidin-3-amine dihydrochloride | 116183-83-6 | 1.00 |
| N,N-Dimethylpyrrolidin-3-amine dihydrochloride | 50534-42-4 | 0.88 |
| (R)-Dimethylpyrrolidin-3-yl-amine dihydrochloride | 864448-61-3 | 0.88 |
| (R)-1,3'-Bipyrrolidine dihydrochloride | 913702-34-8 | 0.88 |
This table illustrates that while many compounds share structural similarities with 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride, its unique ethyl substitution at the 4-position may enhance its lipophilicity and alter its pharmacokinetic profile compared to others lacking this modification.
Q & A
Basic: What are the key identifiers and handling protocols for 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride in laboratory settings?
Answer:
The compound is identified by its chemical formula C₉H₁₃N₃·2HCl , CAS number 1193388-05-4 , and molecular weight 236.14 g/mol . Key handling protocols include:
- Safety Measures : Use protective gloves, eyewear, and lab coats. In case of skin contact, immediately rinse with water and remove contaminated clothing. For inhalation exposure, move to fresh air .
- Storage : Store in a cool, dry, well-ventilated area away from incompatible substances (e.g., oxidizers).
- Waste Disposal : Collect residues in sealed containers and follow institutional guidelines for hazardous waste.
Basic: Why is the dihydrochloride salt form preferred in experimental studies?
Answer:
Dihydrochloride salts often enhance solubility in aqueous media and improve stability under diverse storage conditions , which is critical for in vitro assays and pharmacokinetic studies . For example, dihydrochloride forms can increase bioavailability compared to free bases or monohydrochloride salts, making them preferable for dissolution testing and formulation development .
Intermediate: How can researchers validate HPLC methods for quantifying 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride in pharmaceutical formulations?
Answer:
Method validation should include:
- Linearity : Prepare calibration curves (e.g., 0.1–100 µg/mL) with R² ≥ 0.998.
- Accuracy/Precision : Use spiked recovery experiments (e.g., 80–120% of target concentration) with ≤2% relative standard deviation (RSD) for intra-day and inter-day precision .
- Specificity : Confirm no interference from excipients using diode-array detection (DAD) or mass spectrometry (MS).
- Robustness : Test variations in mobile phase pH (±0.2), flow rate (±10%), and column temperature (±5°C) .
Reference standards (e.g., USP-grade) and internal standards (e.g., 1,7-diaminoheptane) should be used to ensure reproducibility .
Advanced: What synthetic strategies optimize the yield of 4-Ethyl-1-methylpyrrolidin-3-amine dihydrochloride?
Answer:
Key strategies include:
- Salt Formation : React the free base with HCl gas in anhydrous ethanol under controlled pH (2–3) to precipitate the dihydrochloride salt .
- Purification : Use recrystallization from a mixed solvent system (e.g., ethanol:water 4:1) to remove unreacted starting materials.
- Yield Monitoring : Track reaction progress via TLC or in situ pH monitoring to avoid over-acidification, which can degrade the product .
Advanced: How can researchers address discrepancies in impurity profiles during synthesis?
Answer:
- Impurity Identification : Use HPLC-MS or NMR to characterize byproducts (e.g., unreacted intermediates, degradation products). Reference standards for common impurities (e.g., mono-hydrochloride salts) are critical .
- Process Optimization : Adjust reaction stoichiometry (e.g., HCl equivalents), temperature, and reaction time to minimize side reactions.
- Quality Control : Implement in-process checks (e.g., mid-reaction sampling) to detect impurities early .
Advanced: How to design enzyme inhibition assays for this compound, considering its physicochemical properties?
Answer:
- Solubility Preparation : Pre-dissolve the dihydrochloride salt in buffered solutions (e.g., PBS pH 7.4) to achieve stock concentrations ≥10 mM. Centrifuge to remove particulates .
- Assay Conditions : Optimize pH (5–8) and ionic strength to maintain compound stability. Include controls with equivalent chloride ion concentrations to account for salt effects .
- Data Interpretation : Use kinetic models (e.g., Michaelis-Menten with IC₅₀ calculations) and validate results with orthogonal assays (e.g., fluorescence polarization).
Advanced: What methodologies are recommended for assessing cytotoxicity of this compound in vitro?
Answer:
- Cell Models : Use human cell lines (e.g., HEK-293, HepG2) relevant to the target pathway. Include ≥3 biological replicates.
- Dose-Response Curves : Test concentrations spanning 0.1–100 µM over 24–72 hours. Use MTT or resazurin assays for viability readouts .
- Mechanistic Studies : Pair cytotoxicity data with apoptosis markers (e.g., caspase-3/7 activation) and oxidative stress assays (e.g., ROS detection) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
